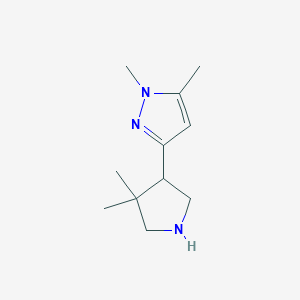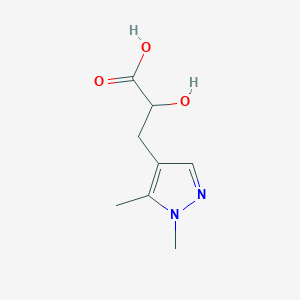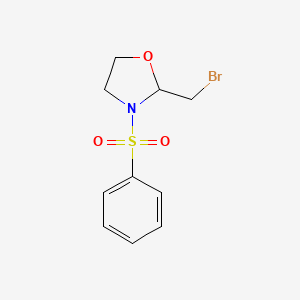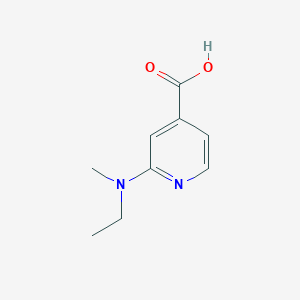
3-Methyl-4-(2-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the third position and a 2-methylphenyl group at the fourth position. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(2-methylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenylacetonitrile with 3-methyl-1,4-dibromobutane in the presence of a base like sodium hydride can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-4-(2-methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
2-Methylpyrrolidine: A derivative with a methyl group at the second position.
4-Phenylpyrrolidine: A derivative with a phenyl group at the fourth position.
Uniqueness: 3-Methyl-4-(2-methylphenyl)pyrrolidine is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-methyl-4-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-3-4-6-11(9)12-8-13-7-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
SOMUSLMVWHRPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane](/img/structure/B15259763.png)
![N-[1-(aminomethyl)cyclopropyl]methanesulfonamide](/img/structure/B15259773.png)


![[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15259804.png)

![Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B15259817.png)

![5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B15259825.png)


